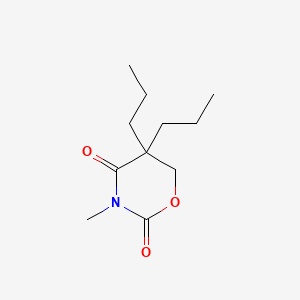
Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L 1876 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a heterocyclic compound, which means it contains a ring structure composed of at least two different elements. This structural characteristic often imparts unique reactivity and stability to the compound, making it valuable for various industrial and research applications.
Vorbereitungsmethoden
The synthesis of L 1876 typically involves a series of well-defined chemical reactions. One common synthetic route includes the condensation of specific precursors under controlled conditions. For instance, the reaction might involve the use of a nitrogen-containing aromatic compound and a base to facilitate the formation of the heterocyclic ring structure. Industrial production methods often rely on scalable processes such as solvothermal synthesis, which allows for the efficient production of the compound in large quantities .
Analyse Chemischer Reaktionen
L 1876 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
L 1876 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, L 1876 is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of L 1876 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. For instance, in the context of its anti-inflammatory properties, L 1876 might inhibit the activity of enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
L 1876 can be compared with other heterocyclic compounds that share similar structural features. Compounds such as imidazole and its derivatives exhibit comparable reactivity and applications. L 1876 is unique due to its specific ring structure and the presence of distinct functional groups that confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
91333-63-0 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
3-methyl-5,5-dipropyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C11H19NO3/c1-4-6-11(7-5-2)8-15-10(14)12(3)9(11)13/h4-8H2,1-3H3 |
InChI-Schlüssel |
XPJPWKBTMHAHAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(COC(=O)N(C1=O)C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
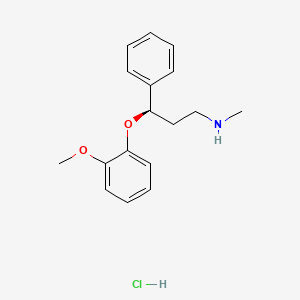
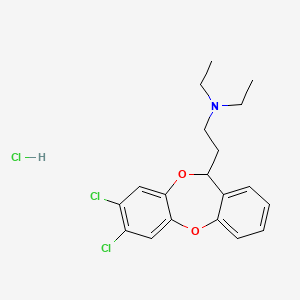
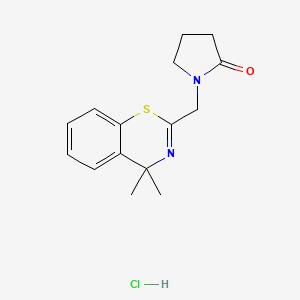

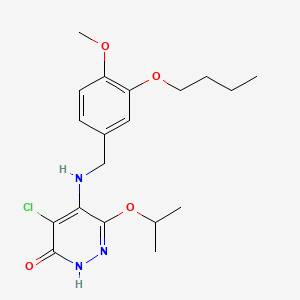

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

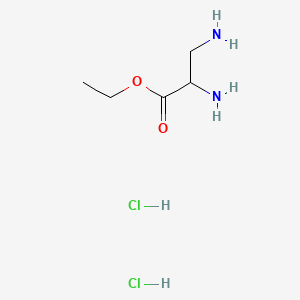
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
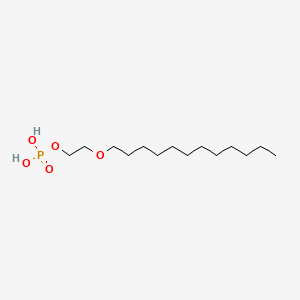
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)

